Liarozole hydrochloride
Overview
Description
Liarozole hydrochloride is an imidazole-containing compound known for its ability to inhibit the cytochrome P450-dependent metabolism of all-trans-retinoic acid (ATRA). It is primarily used as a retinoic acid metabolism-blocking agent (RAMBA) and has demonstrated potential in inhibiting aromatase, a key enzyme in estrogen biosynthesis . This compound is also recognized for its role in treating conditions like lamellar ichthyosis and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of liarozole hydrochloride involves the reaction of 6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole with hydrochloric acid. The reaction conditions typically include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Often conducted in an organic solvent like methanol or ethanol.
Purification: The product is usually purified through recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Quality Control: Rigorous testing for purity and potency.
Safety Measures: Handling of hazardous chemicals and waste management.
Chemical Reactions Analysis
Types of Reactions: Liarozole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions are less common but possible under controlled conditions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are feasible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, acetonitrile.
Major Products:
Oxidation Products: Various hydroxylated metabolites.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
Liarozole hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Liarozole hydrochloride exerts its effects by inhibiting the cytochrome P450-dependent metabolism of all-trans-retinoic acid (ATRA). This inhibition leads to increased levels of ATRA, which is crucial for cellular differentiation and proliferation. The compound also inhibits aromatase, reducing estrogen biosynthesis. Additionally, this compound has been shown to enhance the antiproliferative effects of 1α,25-dihydroxyvitamin D3 by inhibiting 24-hydroxylase activity, thereby prolonging the half-life of the active vitamin D metabolite .
Comparison with Similar Compounds
Liarozole dihydrochloride: Another form of liarozole with similar inhibitory effects on cytochrome P450 enzymes.
Alprazolam: Although an isomer of liarozole, it is unrelated in terms of pharmacological effects.
Uniqueness: Liarozole hydrochloride is unique due to its dual inhibitory action on both retinoic acid metabolism and aromatase. This dual action makes it particularly valuable in treating conditions that involve both retinoic acid and estrogen pathways .
Properties
IUPAC Name |
6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4.ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;/h1-11,17H,(H,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSZCHORPMQCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
115575-11-6 (Parent) | |
Record name | Liarozole hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046817 | |
Record name | Liarozole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145858-50-0 | |
Record name | Liarozole hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liarozole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIAROZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29T7S2IB97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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